Cas no 2361723-74-0 (tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate)

tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-[2-(N-methylprop-2-enamido)acetamido]-2,3-dihydro-1H-indole-1-carboxylate
- EN300-26606276
- Tert-butyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2,3-dihydroindole-1-carboxylate
- 2361723-74-0
- Z2707466953
- 1,1-Dimethylethyl 2,3-dihydro-4-[[2-[methyl(1-oxo-2-propen-1-yl)amino]acetyl]amino]-1H-indole-1-carboxylate
- tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate
-
- Inchi: 1S/C19H25N3O4/c1-6-17(24)21(5)12-16(23)20-14-8-7-9-15-13(14)10-11-22(15)18(25)26-19(2,3)4/h6-9H,1,10-12H2,2-5H3,(H,20,23)
- InChI Key: SLUQATRQZSYQBO-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C2=C(C(NC(CN(C)C(=O)C=C)=O)=CC=C2)CC1
Computed Properties
- Exact Mass: 359.18450629g/mol
- Monoisotopic Mass: 359.18450629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 570
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79Ų
- XLogP3: 2
Experimental Properties
- Density: 1.216±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 580.8±50.0 °C(Predicted)
- pka: 13.37±0.20(Predicted)
tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606276-0.05g |
tert-butyl 4-[2-(N-methylprop-2-enamido)acetamido]-2,3-dihydro-1H-indole-1-carboxylate |
2361723-74-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate Related Literature
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate
Introduction to Tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate (CAS No. 2361723-74-0)
The compound Tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate, identified by its CAS number 2361723-74-0, represents a sophisticated molecular entity within the realm of pharmaceutical chemistry. This compound belongs to a class of derivatives that exhibit significant potential in medicinal research, particularly in the development of novel therapeutic agents. Its structural complexity, featuring a combination of amide and ester functionalities, positions it as a candidate for further exploration in drug discovery programs targeting various biological pathways.
At the core of this compound's structure lies a dihydroindole scaffold, which is a motif frequently encountered in bioactive molecules. The dihydroindole core is known for its versatility in interacting with biological targets, making it a valuable building block in medicinal chemistry. In particular, modifications at the 1-position and the 4-position of the indole ring can impart unique pharmacological properties. The presence of a tert-butyl group at the 1-position not only enhances the lipophilicity of the molecule but also provides steric stability, which can be crucial for optimizing pharmacokinetic profiles.
The amide and ester functionalities appended to the indole ring contribute to the compound's overall reactivity and potential biological activity. The N-methylprop-2-enamido moiety introduces a polarized amide bond, which can engage in hydrogen bonding interactions with biological receptors. This feature is particularly relevant in drug design, as hydrogen bonding plays a critical role in determining binding affinity and specificity. Additionally, the acetamido group further extends the molecule's hydrogen bonding capacity while introducing an additional level of structural complexity.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to rationalize the design of such complex derivatives. The integration of machine learning algorithms has facilitated the identification of promising scaffolds like Tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate based on their predicted binding affinities to target proteins. These computational approaches have accelerated the drug discovery process by reducing the reliance on empirical screening alone.
In parallel, experimental methodologies have evolved to complement computational predictions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide high-resolution structural insights into how these molecules interact with biological targets. For instance, structural studies have revealed that modifications at specific positions within the indole ring can modulate binding interactions with enzymes and receptors. This knowledge has been instrumental in guiding synthetic modifications aimed at improving potency and selectivity.
The pharmacological potential of Tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes involved in inflammatory pathways, suggesting that it may exhibit anti-inflammatory properties. The compound's ability to modulate these pathways could make it relevant for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, its structural features have drawn attention for potential applications in oncology research.
One particularly intriguing aspect of this compound is its resemblance to known bioactive molecules that have entered clinical trials. By leveraging structural analogs derived from established drugs, researchers can capitalize on existing knowledge about pharmacokinetics and safety profiles. This approach has significantly reduced the time and cost associated with drug development while minimizing risks associated with novel chemical entities.
The synthesis of Tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with automated purification processes have enabled researchers to access high-purity samples suitable for both preclinical testing and industrial applications.
Looking ahead, the future prospects for this compound are promising. Ongoing research aims to further optimize its pharmacological properties through structure-based drug design principles. By systematically modifying key functional groups while maintaining overall structural integrity, scientists hope to develop derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion,Tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate (CAS No. 2361723-74-0) represents a compelling example of how interdisciplinary approaches can drive innovation in medicinal chemistry. Its unique structural features combined with promising preclinical data position it as a valuable asset in ongoing drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas.
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